molecular formula C19H25N3O6 B2429118 ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate CAS No. 1351648-23-1

ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate

Cat. No.: B2429118
CAS No.: 1351648-23-1
M. Wt: 391.424
InChI Key: YBQAIEBVYLGERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring through a methylene bridge, with an ethyl acetate group attached

Properties

IUPAC Name

ethyl 2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2.C2H2O4/c1-2-22-17(21)12-19-9-7-14(8-10-19)11-20-13-18-15-5-3-4-6-16(15)20;3-1(4)2(5)6/h3-6,13-14H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQAIEBVYLGERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent such as chloromethyl piperidine.

    Esterification: The resulting intermediate is esterified with ethyl acetate under acidic or basic conditions to form the final product.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the ester with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Etonitazene: An analgesic with a benzimidazole structure.

    Omeprazole: An antiulcer drug containing a benzimidazole moiety.

Uniqueness

Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. The presence of the piperidine ring and the ethyl acetate group may enhance its solubility, stability, and bioavailability.

Biological Activity

Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C24H26N4O6
  • Molecular Weight : 466.494 g/mol
  • CAS Number : 1351588-38-9

The compound is characterized by the presence of a benzimidazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly kinases and proteases. These interactions can inhibit enzymatic activity, leading to alterations in metabolic pathways crucial for cell survival and proliferation.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. Studies indicate that it affects the metabolism of various cell types, enhancing or inhibiting processes depending on the concentration used. For instance, low doses may promote cell survival, while higher doses could induce apoptosis in cancer cells.

The molecular mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Binding to active sites on target enzymes, thereby blocking their catalytic functions.
  • Signal Transduction Modulation : Altering pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.

Study on Anticancer Activity

A significant study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that it exhibited cytotoxic effects on breast and lung cancer cells with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest

Study on Antimicrobial Activity

In another study, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Absorption and Metabolism

The compound is primarily metabolized in the liver through cytochrome P450 enzymes, which hydroxylate the benzimidazole ring. This metabolic pathway is crucial for its bioavailability and therapeutic efficacy.

Distribution

This compound exhibits favorable distribution characteristics, with significant localization in the cytoplasm and nucleus of target cells. This localization is essential for its mechanism of action, particularly in influencing gene expression.

Q & A

Q. What are the recommended synthetic routes for preparing ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate?

The synthesis involves multi-step reactions, including:

  • Reductive amination : Reacting 4-(aminomethyl)piperidine derivatives with benzimidazole-containing aldehydes to form the piperidine-benzimidazole core .
  • Esterification : Introducing the ethyl acetate moiety via nucleophilic substitution or alkylation of 2-chloroacetate derivatives under basic conditions .
  • Oxalate salt formation : Reacting the free base with oxalic acid in a polar solvent (e.g., ethanol) to improve crystallinity and stability .
    Key intermediates should be purified via column chromatography, and progress monitored by TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

  • NMR spectroscopy : Confirm the presence of characteristic signals (e.g., piperidine CH2 at δ 2.5–3.5 ppm, benzimidazole aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]+ for the free base and [M−oxalate]− for the salt) .
  • Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What are the critical challenges in purifying this compound?

  • Hydroscopicity : The free base may absorb moisture, requiring anhydrous conditions during handling .
  • Byproduct formation : Monitor for impurities like unreacted 2-chloroacetate or dimerized benzimidazole derivatives using reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for oxalate salts?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to map hydrogen bonds between the oxalate anion and protonated piperidine nitrogen. Graph set analysis (e.g., Etter’s rules) can classify motifs like R22(8)R_2^2(8) or R44(12)R_4^4(12) .
  • Contradiction resolution : Compare thermal ellipsoids and occupancy factors to distinguish static disorder from dynamic proton exchange .

Q. What methodologies are suitable for evaluating the compound’s biological activity in receptor-binding assays?

  • In vitro binding assays : Screen for histamine H1/H4 receptor antagonism using radioligand displacement (e.g., [³H]-mepyramine for H1) in transfected HEK293 cells .
  • Functional assays : Measure cAMP inhibition or calcium flux in GPCR pathways to assess inverse agonism .
  • Data interpretation : Use Schild analysis to calculate pA2 values and differentiate competitive vs. allosteric binding .

Q. How can impurity profiling address discrepancies in pharmacological data across studies?

  • LC-MS/MS quantification : Identify trace impurities (e.g., de-ethylated byproducts or oxalate degradation products) using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
  • Bioactivity correlation : Compare IC50 values of purified vs. crude batches to isolate contributions from impurities .

Q. What experimental strategies optimize crystallization for structural studies?

  • Solvent screening : Test mixtures of ethanol, acetone, and water to achieve slow evaporation and high-quality crystals .
  • Counterion variation : Replace oxalate with dioxalate or trifluoroacetate to alter lattice packing .
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during SCXRD data collection at 100 K .

Q. How does the oxalate counterion influence solubility and stability under physiological conditions?

  • pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. plasma environments .
  • Stability studies : Use accelerated degradation (40°C/75% RH) with HPLC monitoring to assess oxalate dissociation or ester hydrolysis .

Methodological Notes

  • Contradictions : Synthetic routes in vs. 13 highlight divergent strategies for benzimidazole functionalization, requiring validation via intermediate trapping .
  • Advanced tools : SHELX programs () and graph set analysis () are critical for crystallographic and supramolecular studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.